3-Bromo-5-(trifluoromethyl)benzylamine
Overview
Description
3-Bromo-5-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H7BrF3N . It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the fifth position.
Mechanism of Action
Target of Action
It is known that benzylamine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzylamine derivatives are often involved in nucleophilic substitution reactions . In these reactions, the benzylamine acts as a nucleophile, donating an electron pair to form a new bond.
Pharmacokinetics
The compound’s molecular weight (25405 g/mol ) suggests that it may be well-absorbed following oral administration, as compounds with a molecular weight below 500 g/mol generally have good oral bioavailability.
Result of Action
Benzylamine derivatives can have a wide range of biological effects, depending on their specific chemical structure and the nature of their targets .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)benzylamine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . These interactions are crucial for its function in biochemical pathways, where it may act as a substrate or inhibitor, influencing the activity of specific enzymes and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways and impact the activity of key signaling molecules . This can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for its role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and cellular metabolism. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting its effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)benzylamine typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Reduction: The resulting 3-Bromo-5-(trifluoromethyl)nitrobenzene is then reduced to 3-Bromo-5-(trifluoromethyl)aniline using a reducing agent such as iron powder in hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzylamines or benzylthiols.
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: 3-Bromo-5-(trifluoromethyl)benzylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)aniline
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
Comparison: 3-Bromo-5-(trifluoromethyl)benzylamine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, along with a benzylamine moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a site for further functionalization .
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFSALRUMZSKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691877-04-0 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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